molecular formula C12H12O4 B2401798 5,7-Dimethoxy-4-methylcoumarin CAS No. 6093-80-7

5,7-Dimethoxy-4-methylcoumarin

Cat. No.: B2401798
CAS No.: 6093-80-7
M. Wt: 220.224
InChI Key: WFSKVHPOKPQJSU-UHFFFAOYSA-N
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Description

5,7-dimethoxy-4-methyl-1-benzopyran-2-one is a member of coumarins.

Biochemical Analysis

Biochemical Properties

5,7-Dimethoxy-4-methylcoumarin, like other coumarins, plays a key role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules . For instance, coumarins are known to interact with enzymes such as 4-coumarate: CoA ligase (4CL) and coumarate:CoA ligase (CCL) during their biosynthesis .

Cellular Effects

The cellular effects of this compound are diverse and depend on the specific cellular context. For instance, one study found that a similar compound, 7,8-Dimethoxy-4-methylcoumarin, significantly increased intracellular melanin and tyrosinase activity . This suggests that this compound may also influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with various biomolecules. For instance, it may bind to certain enzymes, leading to their inhibition or activation, and may also cause changes in gene expression

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. While specific studies on this compound are limited, coumarin derivatives have been studied for their effects at different dosages .

Metabolic Pathways

This compound is likely involved in various metabolic pathways. Coumarins are synthesized through the phenylpropanoid pathway, a branch of the larger plant secondary metabolism pathway .

Properties

IUPAC Name

5,7-dimethoxy-4-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c1-7-4-11(13)16-10-6-8(14-2)5-9(15-3)12(7)10/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFSKVHPOKPQJSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C(=CC(=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701346490
Record name 5,7-Dimethoxy-4-methylcoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701346490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6093-80-7
Record name 5,7-Dimethoxy-4-methylcoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701346490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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